molecular formula C18H26ClNO3 B7063986 N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide

N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide

Cat. No.: B7063986
M. Wt: 339.9 g/mol
InChI Key: FBAAYLCMVXRSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO3/c1-12(2)17-9-13(7-8-23-17)10-18(22)20-16(11-21)14-3-5-15(19)6-4-14/h3-6,12-13,16-17,21H,7-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAAYLCMVXRSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)CC(=O)NC(CO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl and 2-hydroxyethyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, with catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.

    Intermediate Compounds: The intermediate compounds are then subjected to further reactions, including esterification and amidation, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:

    Raw Material Handling: Efficient handling and purification of raw materials.

    Reaction Optimization: Optimization of reaction parameters such as temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)ethanamine
  • N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)propionamide

Uniqueness

N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with a hydroxyethyl and oxan-4-yl moiety makes it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.